7-Chloro-5H-benzo[g]quinolin-10-one
Description
Properties
Molecular Formula |
C13H8ClNO |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
7-chloro-5H-benzo[g]quinolin-10-one |
InChI |
InChI=1S/C13H8ClNO/c14-10-3-4-11-9(7-10)6-8-2-1-5-15-12(8)13(11)16/h1-5,7H,6H2 |
InChI Key |
DIVLZTHFFHJBED-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)C3=C1C=C(C=C3)Cl)N=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry and Biological Activities
7-Chloro-5H-benzo[g]quinolin-10-one belongs to the class of benzoquinoline derivatives, which are known for their broad spectrum of biological activities. These compounds have been studied for their potential in treating various diseases, including cancer, infections, and neurological disorders.
Anticancer Activity
Research has demonstrated that compounds within the benzoquinoline family exhibit potent anticancer properties. For instance, studies have shown that derivatives of benzo[g]quinoline can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms that may involve DNA interaction and apoptosis induction .
Table 1: Anticancer Activity of Benzoquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 5.76 | |
| 6,7-Dichloroquinoxaline-5,8-dione | SK-OV-3 | 0.06 | |
| 6,7-Dihydrobenzo[h]quinoline | HCT-116 | 30.25 |
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. Studies indicate that derivatives exhibit significant antibacterial and antifungal activities. For example, certain benzoquinoline salts have shown effectiveness against Staphylococcus aureus and Candida albicans, suggesting their utility in treating infections .
Table 2: Antimicrobial Activity of Benzoquinoline Derivatives
| Compound | Microorganism | Activity Level | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | Moderate | |
| Benzoquinoline salts | Candida albicans | High |
Neurological Applications
Beyond its anticancer and antimicrobial properties, research has indicated that benzoquinoline derivatives may possess neuroprotective effects. These compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's due to their ability to inhibit acetylcholinesterase activity .
Case Study: Neuroprotective Effects
In a study examining the effects of various quinoline derivatives on neurodegeneration, it was found that certain compounds significantly reduced oxidative stress markers in neuronal cells, highlighting their potential as therapeutic agents for neurodegenerative conditions .
Synthetic Routes and Development
The synthesis of this compound has been achieved through various methods, including cyclization reactions involving chlorinated precursors. Enhanced synthetic methodologies have improved yield and purity, making these compounds more accessible for research purposes .
Table 3: Synthetic Methods for Benzoquinoline Derivatives
Preparation Methods
Catalysts and Bases Employed
Catalysts : Palladium acetate is the preferred catalyst in carbonylation steps due to its high activity and selectivity.
Ligands : 1,3-bis(diphenylphosphino)propane enhances catalytic efficiency.
Bases : Potassium carbonate and potassium bicarbonate are commonly used to maintain basic conditions and facilitate the carbonylation and hydrolysis steps.
Solvents : DMSO/water mixtures provide a suitable medium for palladium-catalyzed reactions, while ethyl acetate is used for acid chloride formation.
Reaction Parameters and Optimization
Temperature : Carbonylation reactions are typically carried out at 90 °C; hydrolysis at 75 °C; acid chloride formation at room temperature.
Pressure : Carbon monoxide pressure is maintained at 4-8 bar during the carbonylation step.
Time : Reaction times range from several hours (4-20 hours) depending on the step.
pH Control : Acidification to pH 1-2 is critical for product precipitation and isolation.
Summary Table of Preparation Method
| Stage | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Carbonylation | Pd(OAc)₂, 1,3-bis(diphenylphosphino)propane, K₂CO₃, DMSO/H₂O, CO (4-8 bar), 90 °C, 20 h | Form ester intermediate | Autoclave used; stirring at 700 rpm |
| Hydrolysis | KOH (0.25 mol), H₂O/MeOH, reflux 75 °C, 4 h | Convert ester to acid | Olive green solution formed |
| Acid chloride formation | Oxalyl chloride, DMAP, ethyl acetate | Activate acid for cyclization | Room temperature |
| Cyclization | 3-ethoxypyrrolidine or HCl salt, triethylamine | Form final quinolinone | Triethylamine neutralizes HCl |
| Isolation | Acidification with concentrated HCl (pH 1), filtration | Precipitate product | Washed with water |
Research Findings and Industrial Relevance
The palladium-catalyzed carbonylation approach is efficient and scalable, suitable for industrial production of this compound.
Avoiding isolation of unstable intermediates reduces process complexity and improves yield.
Use of controlled pressure and temperature ensures selectivity and minimizes side reactions.
Proper purification steps, including acidification and washing, yield high-purity products suitable for further applications.
Alternative methods involving oxidative cyclization require careful control to avoid impurities.
Polymorphic control is essential for pharmaceutical-grade materials, affecting stability and bioavailability.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 7-Chloro-5H-benzo[g]quinolin-10-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with halogenation of the quinolinone core. For example, chlorination using sulfuryl chloride (SO₂Cl₂) under controlled conditions (0–5°C) is effective for introducing the chloro substituent . Subsequent cyclization steps may require refluxing in acetic acid or toluene. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity. Analytical techniques like HPLC and TLC should be used to monitor reaction progress .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic methods:
- ¹H/¹³C NMR : Confirm aromatic proton environments and chlorine substitution patterns.
- FT-IR : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₃H₇ClNO).
Cross-reference data with the NIST Chemistry WebBook for quinoline derivatives .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Due to acute toxicity risks (oral/dermal/inhalation Category 4), use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from light. Emergency procedures should include immediate decontamination with water and access to SDS documentation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities.
- Step 1 : Repeat the experiment under standardized conditions (e.g., deuterated DMSO or CDCl₃).
- Step 2 : Compare results with computational predictions (DFT calculations for NMR chemical shifts).
- Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Document all variations and consult peer-reviewed spectral libraries for quinolinone analogs .
Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Palladium catalysis : Optimize Suzuki-Miyaura coupling using aryl boronic acids and Pd(PPh₃)₄ in THF/water at 80°C. Monitor via GC-MS.
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance reaction rates.
- Kinetic analysis : Use pseudo-first-order conditions to determine rate constants .
Advanced characterization (X-ray crystallography) may clarify regioselectivity .
Q. How should researchers address contradictory bioactivity results across studies?
- Methodological Answer :
- Data triangulation : Replicate assays (e.g., enzyme inhibition) under identical conditions.
- Control standardization : Validate cell lines/pH/temperature variables.
- Meta-analysis : Compare findings with structurally similar compounds (e.g., 7-chloro-4-hydroxyquinolin-2-one derivatives) to identify trends .
Contradictions may stem from assay sensitivity or impurity interference, necessitating orthogonal validation methods .
Q. What experimental designs are optimal for probing the compound’s photophysical properties?
- Methodological Answer :
- UV-Vis spectroscopy : Measure absorbance in ethanol (200–400 nm) to identify π→π* transitions.
- Fluorescence quenching : Titrate with electron-deficient analytes to study charge-transfer interactions.
- Computational modeling : Use TD-DFT to correlate experimental spectra with electronic structures .
Ensure degassing of solvents to prevent oxygen quenching artifacts .
Data Management and Interpretation
Q. How can chemometrics improve the analysis of heterogeneous reaction mixtures?
- Methodological Answer : Apply multivariate analysis (PCA or PLS) to HPLC or GC-MS datasets to resolve co-eluting peaks. Calibrate models with pure standards and validate using leave-one-out cross-validation .
Q. What steps ensure reproducibility in multi-step syntheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
